rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride
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Overview
Description
rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride: is a chemical compound with a unique structure that has garnered interest in various scientific research fields. Its structure includes a cyclopropyl group attached to an aminobenzonitrile moiety, making it a versatile compound for studies in drug discovery and organic synthesis.
Preparation Methods
The synthesis of rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride typically involves multiple steps, starting with the formation of the cyclopropyl group and its subsequent attachment to the benzonitrile moiety. The reaction conditions often require specific catalysts and reagents to ensure the correct stereochemistry of the product. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be used to convert nitrile groups to amines, typically using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups under specific conditions.
Common reagents and conditions for these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed depend on the reaction type and conditions used.
Scientific Research Applications
rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride has several applications in scientific research:
Chemistry: It is used in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: It is explored in drug discovery for its potential therapeutic effects and interactions with biological targets.
Industry: The compound’s properties are utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of the research .
Comparison with Similar Compounds
rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride can be compared with other similar compounds, such as:
4-aminobenzonitrile: Lacks the cyclopropyl group, making it less versatile in certain reactions.
Cyclopropylamine: Does not have the benzonitrile moiety, limiting its applications in organic synthesis.
Benzonitrile derivatives: Various derivatives can be compared based on their functional groups and reactivity.
The uniqueness of this compound lies in its combined structural features, which offer a broader range of applications and reactivity compared to its similar compounds.
Properties
Molecular Formula |
C10H11ClN2 |
---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
4-[(1S,2R)-2-aminocyclopropyl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C10H10N2.ClH/c11-6-7-1-3-8(4-2-7)9-5-10(9)12;/h1-4,9-10H,5,12H2;1H/t9-,10+;/m0./s1 |
InChI Key |
JFMBOWCDGUTVJT-BAUSSPIASA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=C(C=C2)C#N.Cl |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)C#N.Cl |
Origin of Product |
United States |
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